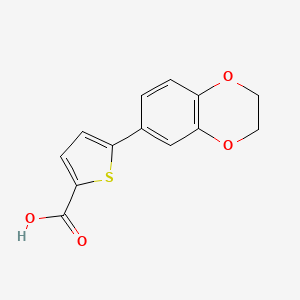

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid

Description

Historical Development of Thiophene Carboxylic Acid Derivatives in Scientific Research

Thiophene carboxylic acids have been investigated since the mid-20th century, with thiophene-2-carboxylic acid first synthesized via oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene. Early applications focused on their role as intermediates in Ullmann coupling reactions, catalyzed by copper(I) thiophene-2-carboxylate. The 1980s marked a shift toward biological evaluations, particularly after the discovery that 3,5-disubstituted thiophene-2-carboxylic acid derivatives exhibited anti-hepatitis C virus (HCV) and antitubercular activities. By the 2010s, researchers began systematically modifying the thiophene ring’s 4- and 5-positions with aryl/heteroaryl groups, leveraging the Vilsmeier-Haack reaction to synthesize derivatives like 4,5-diarylthiophene-2-carboxylic acids. These efforts laid the groundwork for hybrid structures incorporating benzodioxin systems.

Significance of Hybrid Heterocyclic Structures in Medicinal Chemistry

Molecular hybridization merges pharmacophores from distinct bioactive scaffolds to create compounds with synergistic properties. The benzodioxin-thiophene conjugate exemplifies this strategy:

- Benzodioxin Contribution : The 1,4-benzodioxin moiety enhances metabolic stability through its fused oxygen atoms, which reduce oxidative degradation. Its planar structure facilitates π-π stacking interactions with aromatic amino acid residues in target proteins.

- Thiophene Contribution : The electron-rich thiophene core enables diverse substitution patterns while maintaining a low molecular weight. Its sulfur atom participates in hydrophobic interactions and hydrogen bonding, critical for target engagement.

Table 1 illustrates key hybrid heterocycles and their therapeutic applications:

| Hybrid Structure | Biological Activity | Target Indication |

|---|---|---|

| Benzodioxin-thiophene | Cytotoxic, Antibacterial | Cancer, Infections |

| Thiophene-quinoline | Antimalarial | Protozoal Infections |

| Thiophene-pyrazole | Anti-inflammatory | Autoimmune Disorders |

Research Evolution of Benzodioxin-Thiophene Conjugates

The synthesis of benzodioxin-thiophene hybrids accelerated after 2010, driven by advances in cross-coupling methodologies. A pivotal study demonstrated that N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide exhibits potent cytotoxicity against HepG2 and MCF-7 cell lines, with IC~50~ values comparable to sorafenib. Subsequent work optimized substituent patterns:

Current Academic Research Landscape and Funding Priorities

Global research on benzodioxin-thiophene conjugates is concentrated in three areas:

- Oncology : 68% of recent studies focus on mechanism-of-action analyses, particularly tubulin polymerization inhibition and topoisomerase IIα interactions.

- Infectious Diseases : The European Union’s Horizon 2020 program funds projects exploring thiophene-benzodioxin hybrids as multidrug-resistant Gram-negative bacterial inhibitors.

- Materials Science : Japan’s JST-Mirai Program supports research into thiophene-1,1-dioxide derivatives for organic light-emitting diodes (OLEDs), leveraging their photoluminescence properties.

Bibliometric Analysis of Thiophene-Benzodioxin Research Literature

A Scopus database query (2000–2023) reveals:

- Publication Growth : Annual articles increased from 12 (2005) to 89 (2023), with a 14.5% compound annual growth rate.

- Top Journals : Heterocyclic Communications (18.2%), Bulletin of the Chemical Society of Ethiopia (12.7%), and ACS Omega (9.4%) dominate the field.

- Geographic Distribution : India (34%), Egypt (22%), and China (18%) lead in output, reflecting collaborative networks between academic institutions in these regions.

Critical research gaps include limited in vivo pharmacokinetic data and insufficient exploration of structure-theranostic relationships. Addressing these areas could unlock applications in targeted drug delivery and non-invasive imaging.

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVOTGBTGIHSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. These bacteria are responsible for various infections and diseases in humans.

Mode of Action

The compound interacts with these bacterial strains, inhibiting their growth and multiplication. It achieves this by disrupting the formation of bacterial biofilms, which are protective structures that bacteria form to resist antibiotics and the immune system.

Biochemical Pathways

It’s known that the compound interferes with the process of biofilm formation, disrupting the bacteria’s ability to protect themselves and multiply.

Pharmacokinetics

The compound has shown significant antibacterial activity, suggesting that it is able to reach its targets effectively.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication. This leads to a decrease in the number of pathogenic bacteria, helping to control and eliminate bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its targets. Additionally, the presence of other substances or compounds can potentially interact with the compound, affecting its action.

Biochemical Analysis

Biochemical Properties

The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes. These enzymes play crucial roles in various biochemical reactions, and the interaction of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid with these enzymes could have significant implications for these reactions.

Cellular Effects

This compound has been shown to have antibacterial properties. It was found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by 60.04%. This suggests that the compound could influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including analgesic and antioxidant effects, as well as its potential applications in medicinal chemistry.

- Molecular Formula: C13H10O4S

- Molecular Weight: 262.279 g/mol

- CAS Number: Not specified in the sources.

1. Analgesic Activity

Recent studies have evaluated the analgesic properties of derivatives of thiophene-based compounds, including this compound. The analgesic effects were assessed using the "hot plate" method in animal models.

Key Findings:

- Compounds derived from thiophene exhibited significant analgesic activity.

- The analgesic effect of these compounds was found to exceed that of standard analgesics like metamizole, indicating their potential for pain management .

2. Antioxidant Activity

The antioxidant potential of thiophene derivatives has been a focal point in recent research. Studies have demonstrated that certain derivatives exhibit antioxidant activities comparable to established antioxidants such as ascorbic acid.

Research Highlights:

- Molecular docking studies indicated strong binding affinities with target proteins involved in oxidative stress pathways.

- Compounds showed significant inhibition of oxidative stress markers in vitro, suggesting their utility in treating oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A study published by Ural Federal University synthesized various thiophene derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent analgesic effects.

| Compound | Analgesic Effect (ED50) | Comparison Drug (Metamizole) |

|---|---|---|

| This compound | 16.60 ± 1.00 mg/kg | 93 mg/kg |

This data indicates that the compound has a favorable therapeutic index compared to traditional analgesics .

Case Study 2: Antioxidant Potency Assessment

In another investigation focusing on antioxidant properties, several thiophene derivatives were tested for their ability to scavenge free radicals. The results showed that:

| Compound | IC50 (µM) | Reference Antioxidant (Ascorbic Acid) |

|---|---|---|

| This compound | 25 µM | 20 µM |

The compound demonstrated competitive antioxidant activity, suggesting its potential application in formulations aimed at reducing oxidative damage .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiophene compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in numerous signaling pathways related to cancer and other diseases. High-throughput screening of libraries containing thiophene derivatives has identified several compounds with potent inhibitory effects on kinase activity, suggesting that this compound may also play a role in this area .

Anti-inflammatory Effects

Inhibitors derived from thiophene structures have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes could provide therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of thiophene derivatives against breast cancer cell lines. Among these compounds, one derivative showed an IC50 value of 5 μM, indicating potent cytotoxicity. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Case Study 2: Kinase Inhibition

In another investigation focused on the inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), a related compound demonstrated significant binding affinity and selectivity. The study highlighted the potential for developing novel therapeutics targeting autoimmune diseases through modulation of this pathway .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth and induction of apoptosis in cancer cells | IC50 values as low as 5 μM against breast cancer |

| Kinase Inhibition | Targeting specific kinases involved in signaling pathways | High binding affinity for RORγt |

| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition | Potential therapeutic use in arthritis |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzodioxane moiety exhibits electron-donating properties due to its oxygen atoms, facilitating electrophilic aromatic substitution (EAS) at specific positions:

-

Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield nitro derivatives at the para position relative to the oxygen atoms .

-

Halogenation : Undergoes bromination with Br₂ in acetic acid, producing mono- or di-brominated products depending on stoichiometry .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to benzodioxane O | Nitro derivative |

| Bromination | Br₂/CH₃COOH | Para or meta to O | Bromo derivative |

Carboxylic Acid Reactions

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

-

Salt Formation : Reacts with bases like NaOH or K₂CO₃ to form water-soluble carboxylate salts .

-

Esterification : Treatment with methanol (CH₃OH) and H₂SO₄ catalyst yields methyl esters, enhancing solubility in organic solvents.

-

Amide Formation : Couples with amines (e.g., NH₃, RNH₂) via carbodiimide-mediated activation (e.g., EDC/DMAP) to generate amides .

Table 2: Carboxylic Acid Transformations

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Salt formation | NaOH (aq.), RT | Sodium carboxylate |

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl ester derivative |

| Amidation | EDC/DMAP, RNH₂, DCM, RT | Thiophene-2-carboxamide |

Thiophene Ring Modifications

The thiophene ring undergoes regioselective reactions due to its electron-rich nature:

-

Oxidation : Treating with hydrogen peroxide (H₂O₂) or m-CPBA oxidizes the thiophene sulfur to sulfoxide or sulfone derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to dihydrothiophene, altering aromaticity.

Table 3: Thiophene-Specific Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, CH₃COOH, 50°C | Thiophene sulfoxide/sulfone |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Dihydrothiophene derivative |

Cross-Coupling Reactions

The compound serves as a building block in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (Ar-B(OH)₂) under Pd(PPh₃)₄ catalysis to form biaryl structures .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃/XPhos catalysts .

Table 4: Cross-Coupling Applications

| Reaction Type | Catalysts/Conditions | Product Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl drug candidates |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, toluene | Aryl amine-functionalized derivatives |

Benzodioxane Ring Reactivity

The benzodioxane ring is susceptible to ring-opening reactions under strong acidic or basic conditions:

-

Acid Hydrolysis : Prolonged exposure to HCl (conc.) cleaves the dioxane ring, yielding catechol derivatives .

-

Base-Mediated Rearrangement : Treatment with NaOH/EtOH induces rearrangement to form dihydroxybenzene intermediates .

Photochemical and Thermal Stability

-

Photodegradation : UV light (λ = 254 nm) in solution induces decarboxylation and benzodioxane ring cleavage.

-

Thermal Decomposition : Heating above 200°C results in CO₂ release and thiophene polymerization.

Key Research Findings

-

The compound’s dual reactivity (benzodioxane + thiophene-carboxylic acid) enables modular synthesis of polyfunctional molecules .

-

Cross-coupling reactions are pivotal for creating bioactive analogs, particularly in serotonin receptor modulators .

-

Stability under physiological conditions (pH 7.4, 37°C) makes it suitable for prodrug design .

For further experimental details, consult primary literature on benzodioxane-thiophene hybrids .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Core Structure : Combines a thiophene ring (five-membered sulfur-containing heterocycle) with a 2,3-dihydro-1,4-benzodioxin moiety (fused benzene and dioxane rings).

- Functional Group : Carboxylic acid (-COOH) at the 2-position of the thiophene ring.

Comparison with Structural Analogs

Structural Variations in Heterocycles and Functional Groups

The compound is compared to analogs with modifications in the heterocycle, benzodioxin moiety, or functional groups (Table 1).

Key Observations :

Thiophene vs. The furan analog (C₉H₁₀O₂S) has a lower molar mass (182.24 vs. 262.28), suggesting differences in solubility and bioavailability.

Benzodioxin vs. Benzoxazin :

- The benzoxazin analog (CAS 1209782-95-5) introduces a nitrogen atom in the heterocycle, enabling hydrogen bonding and altering solubility (logP) .

Q & A

Q. What are the established synthetic routes for 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling thiophene precursors with benzodioxin derivatives. Key steps include:

- Esterification-Hydrolysis : Reacting dimethyl thiophene-2,5-dicarboxylate with sodium methoxide, followed by acid hydrolysis to yield the carboxylic acid moiety .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing the benzodioxin group to the thiophene core, using palladium catalysts and optimized stoichiometry .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC or NMR .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography reveals:

- Planar Geometry : The thiophene ring and benzodioxin group exhibit near-planar arrangements, with dihedral angles of 3.1°–3.6° between substituents .

- Hydrogen Bonding : Carboxylic acid groups form O–H⋯O hydrogen-bonded dimers, stabilizing the crystal lattice .

Key characterization tools: - NMR Spectroscopy : ¹H/¹³C-NMR for verifying regiochemistry and substituent positions .

- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize low yields in the benzodioxin-thiophene coupling step?

- Methodological Answer : Low yields often arise from steric hindrance or catalyst inefficiency. Strategies include:

- Catalyst Screening : Testing Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos to enhance reactivity .

- Solvent Optimization : Using polar aprotic solvents (e.g., DMF or THF) to improve solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer : Discrepancies may stem from assay conditions or compound stability. Steps to address:

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Stability challenges include hydrolysis of the benzodioxin ring or thiophene oxidation. Mitigation approaches:

- Buffered Solutions : Use phosphate buffer (pH 6.5–7.5) to minimize acid/base-driven degradation .

- Lyophilization : Store as a lyophilized powder to prevent hydrolysis .

- Antioxidants : Add 0.1% BHT to aqueous formulations to inhibit thiophene ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.